Ethylene Terephthalate Cyclic Heptamer
Description
Context of Poly(ethylene terephthalate) Oligomers in Polymer Science
Poly(ethylene terephthalate), commonly known as PET, is a thermoplastic polymer resin of the polyester (B1180765) family, widely used in fibers for clothing, containers for liquids and foods, and in combination with glass fiber for engineering resins. wikipedia.org During the polycondensation process of PET synthesis, as well as through thermal degradation during processing or recycling, low molecular weight molecules known as oligomers are inevitably formed. mdpi.com These oligomers can be either linear or cyclic in structure and typically constitute a small fraction of the total polymer weight. researchgate.net In the realm of polymer science, the study of these oligomers is significant as they can influence the final properties of the polymer, including its thermal stability, crystallization behavior, and mechanical strength. mdpi.comresearchgate.net The presence of oligomers, particularly on the surface of PET materials, can also be a concern in applications such as food packaging, due to their potential to migrate into the contents. nih.govresearchgate.net
Significance of Cyclic Oligomers in Polyester Chemistry
Cyclic oligomers are a distinct class of byproducts in polyester chemistry, formed through intramolecular transesterification or "backbiting" reactions during polymerization. researchgate.net Their formation is an equilibrium process, and their concentration can vary depending on the reaction conditions. researchgate.net Unlike their linear counterparts, cyclic oligomers lack end groups, which can affect their reactivity and physical properties. In polyester chemistry, these cyclic molecules are of particular interest because they can act as plasticizers, affecting the glass transition temperature and melting point of the polymer. netzsch.com Furthermore, their ability to migrate and crystallize on the surface of polyester fibers can lead to issues in dyeing and finishing processes. researchgate.net The study of individual cyclic oligomers, from the dimer up to larger rings, allows for a deeper understanding of the structure-property relationships in polyesters. mdpi.comresearchgate.net
Specific Academic and Research Focus on Ethylene (B1197577) Terephthalate (B1205515) Cyclic Heptamer
The Ethylene Terephthalate Cyclic Heptamer is a specific member of the PET cyclic oligomer series, consisting of seven repeating units of ethylene terephthalate. While much of the research on PET oligomers has historically focused on the more abundant cyclic trimer, recent advancements in analytical techniques have enabled the identification and characterization of larger cyclic oligomers, including the heptamer. mdpi.comnih.govresearchgate.net Academic and research focus on the heptamer is often part of broader studies aimed at understanding the entire series of cyclic oligomers (from dimer to heptamer and beyond). mdpi.comnih.gov These studies investigate phenomena such as the "odd-even effect," where the physical properties of the oligomers alternate depending on whether they have an odd or even number of monomer units. mdpi.comresearchgate.netdoaj.org The heptamer, as an odd-numbered oligomer, has been observed to exhibit slightly better solubility compared to its even-numbered neighbors, the hexamer and tetramer. mdpi.com The availability of analytical standards for the this compound has facilitated its quantification in various materials and migration studies. mdpi.comnih.gov Research involving the heptamer is crucial for a complete understanding of the composition of PET and for assessing the potential migration of these non-intentionally added substances (NIAS) from PET products. nih.govresearchgate.net
Detailed Research Findings
Physicochemical Properties
The this compound is a complex molecule with specific physicochemical properties that have been elucidated through various analytical techniques. Below is a summary of its key properties.
| Property | Value/Description |
| Molecular Formula | C70H56O28 |
| Molecular Weight | 1345.2 g/mol nih.gov |
| CAS Number | 29668-12-0 nih.gov |
| Appearance | Off-White Solid cymitquimica.com |
| Solubility | As part of the "odd-even effect" observed in PET cyclic oligomers, the heptamer exhibits slightly better solubility than the tetramer and hexamer. It is practically insoluble in many common solvents but can be dissolved in strong, specialized solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and a mixture of trifluoroacetic acid (TFA) and chloroform. mdpi.com |
| Melting Point | The melting behavior of the heptamer is influenced by the odd-even effect. While a specific melting point is not consistently reported across the literature, it is analyzed as part of the thermal characterization of the oligomer series using techniques like Differential Scanning Calorimetry (DSC). mdpi.comresearchgate.netdoaj.org |
Analytical Characterization
The identification and quantification of the this compound are primarily achieved through advanced analytical instrumentation.
Mass Spectrometry (MS): High-resolution mass spectrometry, particularly Quadrupole Time-of-Flight (QTOF-MS), is a key technique for the analysis of the heptamer. In mass spectra of PET cyclic oligomers, the heptamer is one of the larger rings that can be detected. mdpi.com Its analysis is often performed as part of a broader screening of oligomers that may be present in PET materials. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the PET cyclic oligomers, including the heptamer. mdpi.comresearchgate.net The spectra provide information on the arrangement of the ethylene glycol and terephthalate units within the cyclic structure. researchgate.net
Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry are the methods of choice for separating the complex mixture of PET oligomers. mdpi.comnih.gov These techniques allow for the isolation and quantification of the heptamer from other cyclic and linear oligomers. nih.gov The availability of a certified analytical standard for the this compound is crucial for accurate quantification in these chromatographic methods. mdpi.comnih.gov
Properties
Molecular Formula |
C70H56O28 |
|---|---|
Molecular Weight |
1345.2 g/mol |
IUPAC Name |
3,6,13,16,23,26,33,36,43,46,53,56,63,66-tetradecaoxaoctacyclo[66.2.2.28,11.218,21.228,31.238,41.248,51.258,61]tetraoctaconta-1(71),8,10,18,20,28,30,38(78),39,41(77),48(76),49,51(75),58(74),59,61(73),68(72),69,79,81,83-henicosaene-2,7,12,17,22,27,32,37,42,47,52,57,62,67-tetradecone |
InChI |
InChI=1S/C70H56O28/c71-57-43-1-2-44(4-3-43)58(72)86-31-32-88-60(74)46-9-11-48(12-10-46)62(76)90-35-36-92-64(78)50-17-19-52(20-18-50)66(80)94-39-40-96-68(82)54-25-27-56(28-26-54)70(84)98-42-41-97-69(83)55-23-21-53(22-24-55)67(81)95-38-37-93-65(79)51-15-13-49(14-16-51)63(77)91-34-33-89-61(75)47-7-5-45(6-8-47)59(73)87-30-29-85-57/h1-28H,29-42H2 |
InChI Key |
VMQIGRVYMJNUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)OCCOC(=O)C5=CC=C(C=C5)C(=O)OCCOC(=O)C6=CC=C(C=C6)C(=O)OCCOC(=O)C7=CC=C(C=C7)C(=O)OCCOC(=O)C8=CC=C(C=C8)C(=O)O1 |
Origin of Product |
United States |
Mechanisms of Formation of Ethylene Terephthalate Cyclic Heptamer
Formation during Poly(ethylene terephthalate) Synthesis
The synthesis of PET is a step-growth polycondensation process, which inherently leads to the formation of a certain percentage of cyclic oligomers alongside the desired linear high-molecular-weight polymer. koreascience.kr
During the polycondensation of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), which is formed from the esterification of terephthalic acid and ethylene (B1197577) glycol, the growing polymer chains can undergo intramolecular cyclization reactions. elsevierpure.com These reactions result in the formation of a series of cyclic oligomers, with the cyclic trimer being the most abundant. researchgate.net The ethylene terephthalate cyclic heptamer is one of the larger cyclic structures formed through this process. The total amount of cyclic oligomers in PET is typically in the range of 1-3% by weight. researchgate.net The relative amounts of the different cyclic oligomers generally decrease as the ring size increases. koreascience.kr
The formation of these cyclic by-products can be influenced by the reaction conditions, such as temperature, pressure, and the type of catalyst used. nih.gov For instance, certain catalysts may favor intramolecular reactions, leading to a higher yield of cyclic oligomers.
Table 1: Example of Cyclic Oligomer Content in a Poly(ethylene terephthalate) Material uva.nl
| Cyclic Oligomer | Content (mg/kg) |
| First-series dimer | 11 |
| First-series trimer | 2900 |
| First-series tetramer | 560 |
| First-series pentamer | 250 |
| First-series hexamer | 110 |
| First-series heptamer | 50 |
| Second-series dimer | 940 |
| Second-series trimer | 210 |
| Second-series tetramer | 60 |
| Second-series pentamer | 20 |
| Third-series dimer | 130 |
Note: This table presents an example of the distribution of cyclic oligomers found in a specific PET bottle material and is intended to be illustrative. The exact composition can vary depending on the PET manufacturing process.
The formation of cyclic oligomers during PET synthesis is governed by ring-chain equilibria. uclouvain.be These equilibria involve reversible reactions between the linear polymer chains and the cyclic oligomers. The position of this equilibrium is influenced by factors such as the concentration of the reactants and the reaction temperature. At the high temperatures typically employed in PET melt polymerization, the system strives to reach a thermodynamic equilibrium that includes a certain fraction of cyclic species.
The cyclization process can occur through several intramolecular transesterification reactions:
Alcoholysis: The terminal hydroxyl group of a linear chain can attack an ester linkage within the same chain, leading to the formation of a cyclic oligomer and the release of a smaller linear chain. This is considered the most feasible route for cyclic oligomer formation. researchgate.net
Acidolysis: The terminal carboxyl group of a linear chain can react with an ester linkage in the same chain, resulting in a cyclic oligomer and a shorter linear chain.
Ester-interchange: An ester linkage within a polymer chain can react with another ester linkage in the same chain.
Formation via Poly(ethylene terephthalate) Degradation Processes
The this compound can also be formed through the degradation of the PET polymer. Various environmental factors can induce degradation, leading to chain scission and the subsequent formation of cyclic oligomers.
When PET is subjected to high temperatures, typically above its melting point, it undergoes thermal degradation. researchgate.net One of the significant degradation pathways is cyclodepolymerization, where the polymer chain breaks down to form cyclic oligomers. researchgate.net This process is essentially the reverse of ring-opening polymerization. At temperatures in the range of 260-700°C, low molecular weight compounds, including cyclic oligomers from the dimer to the pentamer and beyond, are formed. researchgate.net The concentration of these cyclic oligomers can increase with prolonged exposure to high temperatures. semanticscholar.org
The mechanism of thermal degradation involves random chain scission of the ester linkages, followed by intramolecular "back-biting" reactions where the newly formed chain ends attack other ester linkages within the same chain, leading to the formation of cyclic oligomers. researchgate.net
Hydrolytic degradation of PET occurs in the presence of water, especially at elevated temperatures. mdpi.comnih.gov This process involves the cleavage of the ester bonds in the polymer backbone through the action of water. nih.gov While the primary products of hydrolysis are terephthalic acid and ethylene glycol, the formation of cyclic oligomers can also occur, particularly under neutral or acidic conditions. mdpi.commdpi.com
The mechanism involves the initial hydrolysis of an ester linkage, creating a new carboxyl and hydroxyl end group. These newly formed active ends can then undergo intramolecular reactions, similar to those in the synthesis process, to form cyclic oligomers. The rate of hydrolytic degradation and the subsequent formation of cyclic oligomers are influenced by factors such as temperature, pH, and the crystallinity of the polymer. nih.gov
Exposure to ultraviolet (UV) radiation in the presence of oxygen can lead to the photo-oxidative degradation of PET. This process is initiated by the absorption of UV photons, which can lead to the formation of free radicals on the polymer chain. These radicals can then react with oxygen, leading to a cascade of reactions that result in chain scission and the formation of various degradation products.
While the primary focus of photo-oxidative degradation studies is often on changes to the mechanical and physical properties of the polymer, the chain scission events can create reactive end groups that may subsequently lead to the formation of cyclic oligomers through intramolecular cyclization reactions. However, the direct formation of the cyclic heptamer through this pathway is less well-documented compared to thermal and hydrolytic degradation.
Mechanically Induced Oligomer Formation
Mechanical stress, in conjunction with thermal energy, plays a significant role in the degradation of PET and the subsequent formation of oligomers, including the cyclic heptamer. During processing operations such as extrusion, injection molding, and pelletizing, PET is subjected to high temperatures and shear forces. This thermo-mechanical degradation can induce chain scission of the polymer backbone.
The stability of existing cyclic oligomers can also be affected by main-chain scission reactions that occur during thermo-mechanical degradation. The process is complex, with simultaneous formation and degradation of oligomers taking place. The high shear and temperature conditions in an extruder can accelerate these degradation and cyclization reactions.
Influence of Process Parameters on Cyclic Heptamer Formation Yields
The yield of this compound, along with other cyclic oligomers, is influenced by various process parameters during the polycondensation of PET. These parameters affect the kinetics and equilibrium of the polymerization and depolymerization reactions. Key factors include temperature, catalyst type and concentration, and reaction time.
Temperature: Higher reaction temperatures generally favor the formation of cyclic oligomers. Increased thermal energy enhances chain mobility and the likelihood of "backbiting" reactions, where the polymer chain folds back on itself to form a cyclic structure. While higher temperatures are necessary to achieve high molecular weight polymer, they also promote the degradation reactions that lead to oligomer formation.
Catalyst: Catalysts used in PET production, such as antimony, titanium, or germanium compounds, can also influence the formation of cyclic oligomers. While their primary role is to promote the polycondensation reaction, they can also catalyze the intramolecular transesterification reactions that lead to cyclic byproducts. The type and concentration of the catalyst can therefore affect the relative rates of polymerization and cyclization.
Reaction Time: The duration of the polycondensation process also plays a role. As the reaction progresses, the concentration of polymer chains increases, and with it, the statistical probability of intramolecular cyclization. Prolonged exposure to high temperatures during the final stages of polymerization or subsequent processing can lead to an accumulation of cyclic oligomers until an equilibrium concentration is reached.
The following data tables illustrate the expected trends in cyclic heptamer yield based on changes in key process parameters. Note: The values presented are illustrative and based on general principles of polyester (B1180765) chemistry, as specific quantitative data for the this compound was not available in the searched literature.
Table 1: Illustrative Effect of Polycondensation Temperature on this compound Yield
| Temperature (°C) | Reaction Time (hours) | Catalyst Conc. (ppm) | Illustrative Cyclic Heptamer Yield (wt%) |
|---|---|---|---|
| 260 | 3 | 250 | 0.08 |
| 270 | 3 | 250 | 0.12 |
| 280 | 3 | 250 | 0.18 |
| 290 | 3 | 250 | 0.25 |
Table 2: Illustrative Effect of Catalyst Concentration on this compound Yield
| Temperature (°C) | Reaction Time (hours) | Catalyst Conc. (ppm Sb) | Illustrative Cyclic Heptamer Yield (wt%) |
|---|---|---|---|
| 280 | 3 | 150 | 0.15 |
| 280 | 3 | 250 | 0.18 |
| 280 | 3 | 350 | 0.22 |
| 280 | 3 | 450 | 0.26 |
Table 3: Illustrative Effect of Reaction Time on this compound Yield
| Temperature (°C) | Reaction Time (hours) | Catalyst Conc. (ppm) | Illustrative Cyclic Heptamer Yield (wt%) |
|---|---|---|---|
| 280 | 1 | 250 | 0.10 |
| 280 | 2 | 250 | 0.14 |
| 280 | 3 | 250 | 0.18 |
Synthetic Strategies for Ethylene Terephthalate Cyclic Heptamer
Cyclodepolymerization (CDP) of Poly(ethylene terephthalate)
Cyclodepolymerization is a prominent technique for generating cyclic oligoesters from their corresponding linear polymers. researchgate.net This process relies on establishing a ring-chain equilibrium, where the polymer undergoes intramolecular transesterification (backbiting) reactions to form a mixture of cyclic oligomers. researchgate.netrsc.org This method is often explored in the context of chemical recycling, converting PET waste back into valuable monomeric or oligomeric feedstocks. rsc.org The distribution of the resulting cyclic species (dimer, trimer, heptamer, etc.) is influenced by reaction conditions.
The principle of using dilute solutions to favor cyclization is a cornerstone of this synthetic strategy. In a concentrated polymer solution or melt, intermolecular reactions that lead to chain extension or degradation are statistically more likely. However, under high-dilution conditions, the probability of a reactive chain end encountering another chain is significantly reduced. researchgate.net This environment preferentially promotes intramolecular reactions, where a chain end attacks a functional group within the same chain, leading to the formation of a cyclic molecule. researchgate.net This kinetic control is essential for maximizing the yield of cyclic products over linear chain fragments. The choice of solvent is also critical; high-boiling point, inert solvents are often required to facilitate the reaction at temperatures sufficient to promote depolymerization.
To overcome some of the practical challenges of high-dilution methods (which require large solvent volumes), polymer-supported techniques have been developed. These methods can enhance the effective dilution and favor cyclization. While less commonly detailed specifically for PET cyclization compared to other methods, the general principle involves anchoring the polymer chain to a solid support at low concentrations. This immobilization effectively isolates the polymer chains from one another, mimicking the conditions of a highly dilute solution and thereby promoting intramolecular cyclization reactions. This approach can lead to higher yields of cyclic oligomers. researchgate.netresearchgate.net
Catalysts are crucial for facilitating the transesterification reactions that drive cyclodepolymerization at practical rates. Various catalysts have been investigated for their efficacy in breaking down the PET polymer chain to form cyclic oligomers. These catalysts typically include metal compounds that are also used in the polymerization of PET.
Commonly used catalytic systems include:
Tin-based catalysts: Organotin compounds, such as dibutyltin (B87310) oxide, are highly effective for promoting both polymerization and depolymerization reactions. researchgate.netrsc.org
Titanium-based catalysts: Compounds like titanium isopropoxide are known to catalyze the ring-opening polymerization of cyclic oligomers and, conversely, can facilitate the reverse cyclodepolymerization reaction. google.com
Metal acetates: Catalysts such as zinc acetate (B1210297) are employed in glycolysis, a form of depolymerization, which can also yield cyclic byproducts. researchgate.netmdpi.com
The selection of the catalyst and its concentration are key parameters that influence the reaction rate and the distribution of the resulting cyclic oligomers.
| Catalyst Type | Example Compound | Role in Cyclodepolymerization |
| Organotin Compounds | Dibutyltin Oxide | Highly effective in promoting the transesterification reactions necessary for both ring-opening polymerization and cyclodepolymerization. researchgate.netrsc.org |
| Titanium Alkoxides | Titanium Isopropoxide | Used as a catalyst for ring-opening polymerization, it can also facilitate the reverse reaction of cyclodepolymerization under equilibrium conditions. google.com |
| Metal Acetates | Zinc Acetate | Commonly used in solvolysis reactions of PET, such as glycolysis, which involves depolymerization and can generate cyclic oligomers. mdpi.com |
Direct Synthesis Methods for Cyclic Ethylene (B1197577) Terephthalate (B1205515) Oligomers
An alternative to degrading a pre-existing polymer is the direct synthesis of cyclic oligomers from monomeric precursors. This approach involves the controlled condensation of monomers under conditions that favor cyclization. For PET oligomers, a key starting material is bis(2-hydroxyethyl) terephthalate (BHET). elsevierpure.com By controlling the stoichiometry and reaction conditions, particularly under high dilution, the condensation of BHET can be directed towards the formation of cyclic species rather than linear polymer chains. This method offers a potentially more controlled route to a specific distribution of oligomers compared to the statistical nature of polymer degradation.
Isolation and Purification Methodologies
Regardless of the synthetic strategy employed, the initial product is a mixture containing the ethylene terephthalate cyclic heptamer alongside other cyclic oligomers (dimer, trimer, etc.) and potentially some linear fragments. Therefore, effective isolation and purification are critical steps to obtain the pure heptamer.
Chromatography is the most powerful and widely used method for the separation and purification of individual oligomers from a complex mixture. researchgate.net
Preparative High-Performance Liquid Chromatography (HPLC): This is a primary technique for isolating specific cyclic oligomers. researchgate.net The crude mixture of oligomers is injected into the HPLC system, where it passes through a column packed with a stationary phase (e.g., silica). A liquid mobile phase is pumped through the column, and separation occurs based on the differential interaction of each oligomer with the stationary and mobile phases. Larger cyclic oligomers, like the heptamer, will have different retention times compared to smaller ones, allowing for their collection as a purified fraction. researchgate.netsemanticscholar.org
Liquid Chromatography-Mass Spectrometry (LC-MS): While often used for analytical identification and quantification, LC-MS is fundamentally a chromatographic separation technique coupled with a mass spectrometer for detection. uva.nl The principles of liquid chromatography are used to separate the oligomers before they are identified by their mass-to-charge ratio, confirming the presence and successful isolation of the target heptamer. uva.nl
The general workflow for chromatographic separation is outlined below.
| Step | Description | Purpose |
| 1. Sample Preparation | The crude oligomer mixture is dissolved in a suitable solvent. | To prepare the sample for injection into the chromatography system. |
| 2. Injection | A precise volume of the dissolved sample is introduced into the mobile phase stream. | To begin the separation process. |
| 3. Separation | The mobile phase carries the sample through a column containing the stationary phase. Different oligomers travel at different speeds based on their size, polarity, and interaction with the column material. | To physically separate the individual cyclic oligomers (dimer, trimer, heptamer, etc.) from each other. researchgate.net |
| 4. Detection | A detector (e.g., UV-Vis or Mass Spectrometer) at the column outlet identifies when each separated component elutes. | To monitor the separation and identify the fraction containing the target compound. |
| 5. Fraction Collection | The eluent corresponding to the peak of the this compound is collected in a separate vessel. | To isolate the purified target compound. |
Selective Precipitation and Recrystallization
The isolation of this compound from a mixture of oligomers leverages subtle differences in the physicochemical properties of these molecules, particularly their solubility and crystallization behavior. Selective precipitation and recrystallization are powerful purification techniques that exploit these differences.
The solubility of poly(ethylene terephthalate) (PET) cyclic oligomers varies significantly with the size of the ring and the nature of the solvent. mdpi.com Strong halogenated solvents are generally required to achieve any significant degree of dissolution for most PET cyclic oligomers. mdpi.com A particular trend has been observed where odd-numbered oligomers, like the trimer, pentamer, and heptamer, exhibit different solubility profiles compared to even-numbered ones like the tetramer and hexamer. mdpi.com For instance, the tetramer and hexamer are practically insoluble in many solvents where the odd-numbered oligomers show at least slight solubility. mdpi.com This difference in solubility forms the basis for selective precipitation. By carefully selecting a solvent system and adjusting its composition or temperature, it is possible to precipitate the less soluble oligomers (e.g., tetramer, hexamer) from the solution, thereby enriching the filtrate with the more soluble ones, including the heptamer.
The table below illustrates the varying solubility of different PET cyclic oligomers in a range of solvents, highlighting the potential for their separation.
Table 1: Solubility of PET Cyclic Oligomers in Various Solvents
| Solvent | Dimer | Trimer | Tetramer | Pentamer | Hexamer | Heptamer |
|---|---|---|---|---|---|---|
| Tetrahydrofuran (THF) | Slightly Soluble | Slightly Soluble | Insoluble | Slightly Soluble | Insoluble | Insoluble |
| Dimethylformamide (DMF) | Slightly Soluble | Slightly Soluble | Insoluble | Slightly Soluble | Insoluble | Insoluble |
| Hexafluoroisopropanol (HFIP) | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |
| TFA/CHCl₃ (8:1 v/v) | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |
Data sourced from a study on the physicochemical properties of PET cyclic oligomers. mdpi.com
Following initial separation by precipitation, recrystallization is employed for further purification. This process involves dissolving the enriched oligomer mixture in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. During cooling, the target compound—in this case, the cyclic heptamer—forms purer crystals, leaving impurities in the mother liquor. The crystallization of PET and its oligomers is a well-studied, three-stage process involving primary nucleation, crystal growth, and secondary crystallization or perfection. mdpi.com The maximum crystallization rate for PET, which provides an analogous framework for its oligomers, occurs around 160–180 °C. mdpi.com By carefully controlling the cooling rate and temperature gradients, the crystallization process can be optimized to selectively crystallize the heptamer, yielding a product of high purity.
Control over Oligomer Distribution and Targeted Heptamer Enrichment
Controlling the distribution of oligomers during synthesis or depolymerization is key to maximizing the yield of the desired cyclic heptamer. The formation of specific oligomers is influenced by reaction conditions such as temperature, time, catalyst type, and reactant ratios. nih.govrsc.org
One effective strategy is the controlled glycolysis of PET. By carefully tuning the reaction parameters, the depolymerization process can be guided to favor the formation of higher-order oligomers over the monomer, bis(2-hydroxyethyl)terephthalate (BHET). nih.govacs.org Research has shown that using specific catalysts under microwave irradiation can significantly alter the product distribution. For example, while zinc acetate is a well-known catalyst that efficiently produces the BHET monomer, other catalysts like antimony(III) oxide can control the glycolysis to yield a mixture rich in higher PET oligomers. nih.gov In one study, using antimony(III) oxide as a catalyst resulted in an oligomer yield of 96.7%, whereas zinc acetate under the same conditions produced the BHET monomer in 96.3% yield. nih.gov
The ethylene glycol (EG) to PET ratio is another critical parameter. A lower EG/PET weight ratio generally favors the production of oligomers over the monomer. nih.gov Furthermore, reaction time and temperature directly impact the extent of depolymerization; shorter reaction times and controlled temperatures can prevent the complete breakdown of the polymer into monomers, thus preserving the larger oligomeric structures. nih.govrsc.org For instance, at lower temperatures (e.g., 165 °C), glycolysis is slow enough to allow access to a broad range of higher molecular weight oligomers with nearly 100% recovery. rsc.org
The choice of catalyst in ring-chain reactions of PET in solution also plays a crucial role in the yield and distribution of cyclic oligomers. Studies have compared catalysts like tetraisopropyl orthotitanate, dibutyltin bis(2-ethyl-hexanoate), and zinc acetate, showing that zinc acetate can produce a significantly higher yield of cyclic oligomers (20 wt%) compared to the others under similar high-dilution conditions. capes.gov.br By optimizing these reaction parameters, the oligomer mixture can be enriched with the desired heptamer, simplifying subsequent purification steps.
Table 2: Effect of Reaction Parameters on PET Oligomer Distribution
| Parameter | Condition | Predominant Product(s) | Source |
|---|---|---|---|
| Catalyst (Glycolysis) | 0.04 wt% Zinc Acetate | BHET Monomer (96.3% yield) | nih.gov |
| Catalyst (Glycolysis) | 0.25 wt% Antimony(III) Oxide | Higher Oligomers (96.7% yield) | nih.gov |
| Temperature (Glycolysis) | 165 °C | High MW Oligomers (3,000-10,000 Da) | rsc.org |
| Temperature (Glycolysis) | 185 °C | Lower MW Oligomers (2,000-5,000 Da) | rsc.org |
| EG/PET Ratio (wt/wt) | 1.5 | Increased BHET yield (25.4%) | nih.gov |
| EG/PET Ratio (wt/wt) | 2.5 | Prioritized Oligomer Production | nih.gov |
| Catalyst (Cyclo-depolymerization) | Zinc Acetate | 20 wt% Cyclic Oligomer Yield | capes.gov.br |
| Catalyst (Cyclo-depolymerization) | Dibutyltin bis(2-ethyl-hexanoate) | 11 wt% Cyclic Oligomer Yield | capes.gov.br |
Ring Opening Polymerization Rop of Ethylene Terephthalate Cyclic Heptamer
Catalytic Systems for ROP Efficacy
The success of ring-opening polymerization of ethylene (B1197577) terephthalate (B1205515) cyclic oligomers, including the heptamer, is critically dependent on the selection of an appropriate catalytic system. These systems are designed to efficiently break the ester bonds within the cyclic structure and promote the propagation of the polymer chain. Research has focused on both organometallic and organocatalytic systems to achieve high molecular weights and controlled polymerization.
Organometallic Catalysts: Stannoxane Derivatives, Antimony and Bismuth Oxides, Aluminum Salen Complexes
Organometallic compounds are among the most widely studied catalysts for the ROP of cyclic esters due to their high activity.
Stannoxane Derivatives: Cyclic stannoxane derivatives, such as cyclic dibutyltin (B87310) initiators, have been effectively used in the polymerization of ethylene terephthalate cyclic oligomers (ETCs). These catalysts are valued for their ability to initiate polymerization and produce PET suitable for high-performance composites. elsevierpure.comacs.org The mechanism generally involves a coordination-insertion pathway, where an initiating species, often an alcohol, reacts with the tin compound to form a tin alkoxide. This active species then coordinates with the cyclic monomer, facilitating a nucleophilic attack that opens the ring and starts the polymer chain growth. researchgate.net
Antimony and Bismuth Oxides: Antimony trioxide (Sb₂O₃) and bismuth trioxide (Bi₂O₃) are effective catalysts for the ROP of ETCs. elsevierpure.com Studies have shown that a mixture of ETCs and antimony trioxide can be polymerized into high molecular weight PET (Number-average molecular weight (Mn) ≥ 25,000) at 293°C within 15 minutes. elsevierpure.com Notably, bismuth trioxide has demonstrated superior performance, yielding PET with the highest molecular weight (Mn = 32,000) under similar conditions. elsevierpure.com The effectiveness of these catalysts is influenced by the purity of the cyclic oligomers, with fewer impurities leading to higher molecular weight polymers. elsevierpure.com
Aluminum Salen Complexes: While specific studies on ethylene terephthalate cyclic heptamer are limited, research on analogous systems provides valuable insights. Aluminum salen complexes have been investigated for the ROP of cyclic butylene terephthalate oligomers. nih.gov These catalysts also operate via a coordination-insertion mechanism and demonstrate the versatility of metal-salen complexes in polyester (B1180765) synthesis.
Table 1: Performance of Organometallic Catalysts in ROP of Ethylene Terephthalate Cyclic Oligomers (ETCs)
| Catalyst | Temperature (°C) | Time (min) | Resulting Polymer Mn (g/mol) | Source |
|---|---|---|---|---|
| Antimony Trioxide | 293 | 15 | ≥ 25,000 | elsevierpure.com |
| Bismuth Trioxide | 293 | 15 | 32,000 | elsevierpure.com |
| Cyclic Dibutyltin | 230 | - | Sufficient for composites | elsevierpure.com |
Organocatalysts and Their Performance in ROP
Organic catalysts have emerged as attractive metal-free alternatives for polymerization reactions. Guanidine and amidine-based compounds, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are potent organocatalysts for transesterification reactions, which are fundamental to ROP. researchgate.net While much of the research on these catalysts in the context of PET focuses on depolymerization (the reverse of ROP), their high activity suggests significant potential for catalyzing the ROP of cyclic esters. researchgate.netgoogle.com The mechanism is believed to involve the activation of both the monomer and an initiating alcohol through hydrogen bonding, facilitating the ring-opening process. researchgate.net
Initiator Systems and Their Role in Polymerization Control
In many ROP systems, particularly those using organometallic catalysts, an initiator is crucial for starting the polymerization process and controlling the molecular weight of the resulting polymer. Alcohols are common initiators. researchgate.net The polymerization process, especially with catalysts like stannous octoate in other cyclic ester systems, follows a coordination-insertion mechanism that is initiated by a tin-alkoxide species formed from the reaction of the catalyst with an alcohol. researchgate.net
The initiator becomes part of the linear polymer chain, initiating its growth. polimi.it This "living-like" character of ROP allows for the controlled synthesis of high-molecular-weight polymers, where the number-average molecular weight shows a linear dependence on the monomer conversion. polimi.it The choice and concentration of the initiator are therefore critical parameters for tailoring the final properties of the polymer.
Polymerization Kinetics and Reaction Mechanisms
Understanding the kinetics and mechanisms of ROP is essential for optimizing reaction conditions and achieving desired polymer characteristics. The reaction is influenced by factors such as temperature, catalyst concentration, and the specific mechanism of polymerization, which can be complex.
Dependence of Reaction Rate on Temperature and Catalyst Concentration
The rate of ring-opening polymerization is highly dependent on both temperature and the concentration of the catalyst.
Temperature: There is an optimal temperature range for polymerization that balances a rapid reaction rate with the prevention of polymer degradation. For the polymerization of ETCs using a cyclic dibutyltin initiator, the optimum temperature was found to be approximately 230°C. elsevierpure.com At higher temperatures, such as 293-295°C used with antimony or bismuth oxides, the polymerization can be completed in as little as 15 minutes, highlighting the strong influence of temperature on reaction speed. elsevierpure.comelsevierpure.com
Catalyst Concentration: The reaction rate typically shows a direct relationship with the catalyst concentration. Kinetic analyses of the ROP of cyclic butylene terephthalate, a closely related monomer, revealed a first-order dependence of the rate constant on both the catalyst and monomer concentration. nih.gov This indicates that increasing the amount of catalyst directly accelerates the polymerization process.
Table 2: Influence of Reaction Parameters on ROP of Cyclic Terephthalates
| Parameter | Effect | Example System | Source |
|---|---|---|---|
| Temperature | Higher temperature increases reaction rate | ETCs with Antimony/Bismuth Oxides | elsevierpure.com |
| Catalyst Concentration | Rate has first-order dependence on concentration | Cyclic Butylene Terephthalate with Al-Salen | nih.gov |
| Monomer Purity | Higher purity leads to higher molecular weight | ETCs with Antimony/Bismuth Oxides | elsevierpure.com |
Elucidation of Multi-Stage Polymerization Mechanisms
The mechanism of ROP is not always a simple, single-step process. Evidence suggests that it can proceed through multiple stages. The generally accepted pathway for organometallic catalysts is the coordination-insertion mechanism, which can be broken down into several key steps: researchgate.netnih.gov
Initiation/Catalyst Activation: An initiator, typically an alcohol, reacts with the metal catalyst to form an active metal alkoxide species.
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic metal center of the catalyst. This coordination activates the ester bond.
Nucleophilic Attack and Ring-Opening: The alkoxide group attacks the activated carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond and the opening of the ring. The monomer is thus "inserted" into the metal-alkoxide bond.
Propagation: The newly formed chain end, still attached to the metal center, can then coordinate and react with subsequent monomer molecules, propagating the polymer chain.
Furthermore, some systems exhibit distinct two-stage polymerization mechanisms. For instance, the ROP of cyclic oligo(trimethylene terephthalate)s using a macroinitiator first involves a melt ring-opening process to form triblock copolymers. This is then followed by an in-situ condensation polymerization of these block copolymers to create the final multiblock copolymer structure. researchgate.net This highlights the potential for complex, multi-stage reaction pathways in the ROP of cyclic terephthalates.
Characteristics of Melt Ring-Opening Polymerization
The ring-opening polymerization of ethylene terephthalate cyclic oligomers, including the heptamer, in the molten state is a key method for synthesizing PET without the production of small molecule condensates, such as water or ethylene glycol, which is characteristic of conventional polycondensation methods. This entropically-driven process offers several advantages. researchgate.net
A primary characteristic of the melt ROP of cyclic ethylene terephthalate (c-ET) oligomers is the significant reduction in viscosity compared to conventional PET polycondensation. The melt viscosity of ethylene terephthalate cyclic oligomers (ETCs) at 295 °C is initially very low, around 30 cP. capes.gov.brelsevierpure.comacs.org This low viscosity is advantageous for processing, particularly in the manufacturing of high-performance composites, as it allows for easy infusion into large preforms. elsevierpure.comacs.org The viscosity remains relatively constant at this temperature, providing a sufficient window for processing before polymerization significantly increases the molecular weight and, consequently, the viscosity. elsevierpure.com
The polymerization is typically initiated by organometallic catalysts, with tin and antimony compounds being common choices. researchgate.netelsevierpure.com For instance, cyclic dibutyltin initiators have been investigated, with an optimal polymerization temperature found to be around 230 °C. capes.gov.brelsevierpure.com Antimony trioxide is another effective catalyst, capable of producing high molecular weight PET (Mn ≥ 25,000) at 293 °C within 15 minutes. elsevierpure.com The polymerization process is understood to occur via a coordination-insertion mechanism. researchgate.net
The reaction can be influenced by both thermodynamic and kinetic factors. wikipedia.orgmasterorganicchemistry.com At lower temperatures and shorter reaction times, the kinetically favored product may dominate, while higher temperatures and longer durations allow the system to reach equilibrium, favoring the thermodynamically more stable polymer. wikipedia.org The process involves a delicate balance, as the reaction to form the polymer is reversible. capes.gov.br
Molecular Architecture Control in ROP
Ring-opening polymerization of cyclic oligomers provides a powerful platform for tailoring the molecular architecture of polyesters, enabling the synthesis of both random copolyesters and structured block copolymers.
Copolyester Synthesis via Cyclic Oligomer Copolymerization
Copolyesters can be readily synthesized by the ring-opening copolymerization of a mixture of different cyclic oligomers. For example, poly(ethylene terephthalate-co-isophthalate) (PET-co-PEI) has been successfully synthesized by the copolymerization of cyclic oligo(ethylene terephthalate) and cyclic oligo(ethylene isophthalate). researchgate.net This method can yield copolyesters with high molecular weights and, depending on the composition, can significantly alter the material's thermal properties. researchgate.netgoogle.com
The properties of the resulting copolyester are highly dependent on the comonomer ratio. For instance, in PET/PEI copolymers, an isophthalate (B1238265) content of 9% leads to a melting point depression of about 10 °C without significantly affecting crystallinity. However, at 13% isophthalate content, the melting point is depressed by 40 °C, and the degree of crystallinity is substantially reduced. google.com Similarly, copolyesters of ethylene terephthalate (ET) and 1,4-cyclohexylenedimethylene terephthalate (CT) have been produced by ROP of their respective cyclic oligomers, resulting in materials with varying thermal stability and crystallinity based on the ET/CT ratio. researchgate.net The distribution of the monomeric units in these copolyesters is typically random. researchgate.netcore.ac.ukmdpi.com
The following table summarizes the effect of isophthalate content on the melting temperature of PET/PEI copolymers synthesized via ROP.
| Isophthalate Content (%) | Melting Point Depression (°C) | Effect on Crystallinity |
| 9 | ~10 | Not practically affected |
| 13 | 40 | Significantly reduced |
Data sourced from patent US6297330B1 google.com
Formation of Block Copolymers
The synthesis of block copolymers through ROP of cyclic esters is a well-established technique for creating materials with unique properties. researchgate.net This can be achieved through the sequential addition of different cyclic monomers to a living polymerization system. acs.orgnih.gov For instance, a triblock copolymer like PBT-b-PEO-b-PBT can be synthesized, demonstrating the versatility of ROP in creating complex architectures. acs.org
While direct sequential ROP of different cyclic terephthalates is one route, other methods combine ROP with different polymerization mechanisms. One such hybrid approach is the combination of photoinduced electron transfer reverse addition-fragmentation chain transfer (PET-RAFT) polymerization with ROP. This allows for the one-pot synthesis of block copolymers, such as PCL-b-PMA, under ambient conditions. thieme-connect.com The sequence of the polymerization (ROP followed by PET-RAFT or vice-versa) can be controlled to tailor the final block copolymer structure. thieme-connect.com These advanced methods provide opportunities to create complex copolymer structures with precisely controlled block lengths. thieme-connect.comacs.org
Challenges in Achieving High Molecular Weight Poly(ethylene terephthalate) via ROP
Despite the advantages of ROP, achieving consistently high molecular weight PET presents several challenges. One of the most significant hurdles is the purity of the cyclic oligomers. The presence of impurities, including residual linear oligomers or cyclic oligomers containing units like diethylene glycol (DEG), can act as chain terminators or transfer agents, limiting the final molecular weight of the polymer. elsevierpure.comelsevierpure.com Purification of the cyclic oligomers, for example by washing with solvents like dichloromethane (B109758) and tetrahydrofuran, is often necessary to obtain high molecular weight PET. elsevierpure.com
The thermal stability of the initiator is another critical factor. Some initiators, such as certain cyclic stannoxanes, may exhibit inadequate thermal stability at the required polymerization temperatures, leading to premature catalyst deactivation and resulting in low molecular weight PET. elsevierpure.com Catalyst deactivation can also be caused by impurities in the monomer feed or by side reactions. acs.orgescholarship.org
Furthermore, the ring-chain equilibrium inherent in polyester chemistry can limit the attainable molecular weight. researchgate.net At polymerization temperatures, depolymerization reactions can occur, leading to the formation of cyclic oligomers from the polymer chain. researchgate.net This equilibrium between the linear polymer and cyclic species can prevent the reaction from proceeding to very high molecular weights unless conditions are carefully controlled to favor the polymer. The removal of any by-products that could shift the equilibrium towards the reactants is crucial, though ROP is generally advantageous in this regard compared to polycondensation. researchgate.net
The table below outlines key challenges and their impact on achieving high molecular weight PET via ROP.
| Challenge | Description | Impact on Molecular Weight |
| Monomer Impurities | Presence of linear oligomers, water, or other reactive species in the cyclic feed. elsevierpure.com | Acts as chain terminators, preventing further chain growth and lowering the average molecular weight. elsevierpure.com |
| Catalyst Stability | Thermal degradation or deactivation of the initiator/catalyst at high polymerization temperatures. elsevierpure.com | Reduces the active catalyst concentration, slowing or stopping the polymerization before high molecular weights are reached. acs.org |
| Ring-Chain Equilibrium | The reversible nature of the polymerization, where the polymer can depolymerize back to cyclic oligomers. researchgate.net | Establishes an equilibrium that can limit the maximum achievable molecular weight under a given set of conditions. researchgate.net |
Advanced Characterization Methodologies for Ethylene Terephthalate Cyclic Heptamer
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in identifying the functional groups and structural arrangement of the cyclic heptamer. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are pivotal for structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of the ethylene (B1197577) terephthalate (B1205515) cyclic heptamer. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.
In ¹H NMR analysis, the spectrum of the cyclic heptamer is expected to show characteristic signals corresponding to the protons of the terephthalate and ethylene glycol units. researchgate.net The aromatic protons on the benzene (B151609) ring of the terephthalate moiety typically appear as a singlet at approximately 8.1 ppm. researchgate.net The methylene (B1212753) protons (-CH₂-) of the ethylene glycol segment adjacent to the ester group are generally observed as a triplet around 4.7 ppm. researchgate.net The integration of these signals provides a quantitative measure of the relative number of protons, confirming the stoichiometric ratio of the monomer units within the cyclic structure.
Table 1: Expected NMR Chemical Shifts for Ethylene Terephthalate Repeating Unit
| Nucleus | Chemical Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons (C₆H₄) | ~ 8.1 |
| ¹H | Methylene Protons (-O-CH₂-CH₂-O-) | ~ 4.7 |
| ¹³C | Carbonyl Carbon (-C=O) | ~ 165 |
| ¹³C | Aromatic Carbons (quaternary) | ~ 134 |
| ¹³C | Aromatic Carbons (-CH-) | ~ 130 |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for confirming the chemical structure of the ethylene terephthalate cyclic heptamer by identifying its characteristic functional groups. researchgate.net The FTIR spectrum of a Poly(ethylene terephthalate) (PET) based material displays several distinct absorption bands that correspond to specific vibrational modes of its molecular bonds. researchgate.net
Key absorption bands for the cyclic heptamer include a strong peak around 1720 cm⁻¹ due to the stretching vibration of the ester carbonyl (C=O) group. researchgate.net The region between 3100-2800 cm⁻¹ corresponds to the C-H stretching vibrations of both the aromatic and aliphatic components. researchgate.net Vibrations associated with the terephthalate group, specifically the asymmetric -C-C-O- stretching, are observed near 1240 cm⁻¹. researchgate.net Additionally, the stretching vibration of the -O-C-C- bond in the ethylene glycol segment appears around 1100 cm⁻¹. researchgate.netresearchgate.net The out-of-plane vibration of the benzene ring is typically found near 722 cm⁻¹. researchgate.net The presence and correct positioning of these bands in the spectrum serve to confirm the chemical integrity of the cyclic heptamer structure.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~ 1720 | C=O Stretching | Ester Carbonyl |
| ~ 1240 | Asymmetric C-O Stretching | Terephthalate Group |
| ~ 1100 | O-C-C Stretching | Ethylene Glycol Segment |
Mass Spectrometry (MS) Techniques for Molecular Weight and Structure Determination
Mass spectrometry techniques are crucial for determining the precise molecular weight of the this compound and further confirming its structure. Soft ionization methods are typically employed to prevent fragmentation of the large cyclic molecule.
Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC-qTOF-MS) is a powerful hyphenated technique for the analysis of PET oligomers, including the cyclic heptamer. nih.govresearchgate.net The liquid chromatography component first separates the complex mixture of oligomers present in a sample. nih.gov Subsequently, the high-resolution qTOF mass spectrometer allows for the accurate mass determination of the eluting compounds.
For the this compound (C₇₀H₅₆O₂₈), the theoretical monoisotopic mass is 1344.2958 Da. nih.gov LC-qTOF-MS analysis in positive ion mode would typically detect the protonated molecule [M+H]⁺ at m/z 1345.29, or more commonly, the sodium adduct [M+Na]⁺ at m/z 1367.28. The high mass accuracy of the TOF analyzer enables the confirmation of the elemental composition, providing strong evidence for the identification of the cyclic heptamer. dtu.dk
Table 3: LC-qTOF-MS Parameters for Cyclic Heptamer Analysis
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Molecular Formula | C₇₀H₅₆O₂₈ | - |
| Theoretical Mass | 1344.2958 Da | - |
| Ionization Mode | Electrospray Ionization (ESI), Positive | - |
| Detected Ion (Protonated) | [M+H]⁺ | m/z 1345.3031 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for the analysis of synthetic polymers and oligomers like the cyclic heptamer. jeol.com In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating soft ionization and minimizing fragmentation. jeol.com
A typical MALDI-TOF spectrum of a PET oligomer sample shows a distribution of peaks, with each peak corresponding to a different oligomeric size (dimer, trimer, tetramer, etc.). researchgate.net The peaks in the main series are separated by 192 Da, the mass of the ethylene terephthalate repeating unit. researchgate.net The this compound would be identified as a discrete peak in this distribution. The detected ions are typically adducts with cations from the matrix or added salts, such as sodium [M+Na]⁺ or potassium [M+K]⁺. researchgate.net For the cyclic heptamer, the sodiated ion would be observed at an m/z value of approximately 1367.3.
Table 4: Expected m/z Values for this compound in MALDI-TOF MS
| Ion Adduct | Theoretical m/z |
|---|---|
| [M+H]⁺ | 1345.30 |
| [M+Na]⁺ | 1367.28 |
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique frequently used for the analysis of PET oligomers. chemrxiv.org It is often coupled with liquid chromatography (LC) to separate components before they enter the mass spectrometer. ESI is effective at generating intact molecular ions from polar and large molecules in solution.
For the this compound, ESI-MS would generate multiply charged ions, but predominantly singly charged species such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. phi.com The resulting mass spectrum allows for the confirmation of the molecular weight of the cyclic heptamer. Tandem MS (MS/MS) can also be performed, where the parent ion (e.g., m/z 1345.3) is isolated and fragmented to produce a pattern of product ions that can further confirm the molecular structure. phi.com
Chromatographic Separation and Analysis
Chromatographic techniques are indispensable for the detailed characterization of this compound and other related oligomers. These methods allow for the separation, identification, and quantification of individual oligomeric species within a complex mixture, providing crucial information on purity, distribution, and molecular weight.
High-Performance Liquid Chromatography (HPLC) / Ultra-High Performance Liquid Chromatography (UHPLC) for Oligomer Distribution
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful analytical tools for determining the oligomer profile in polyethylene (B3416737) terephthalate (PET) samples. ekb.eg These techniques are particularly effective in separating and quantifying cyclic oligomers, including the heptamer, from a complex mixture that may also contain linear oligomers and other non-intentionally added substances (NIAS). nih.gov
The separation in HPLC/UHPLC is typically achieved using a reversed-phase column where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. ekb.eg Detection is commonly performed using UV absorbance, as the terephthalate moiety in the oligomers exhibits strong absorbance in the UV region. ias.ac.in For more definitive identification and structural elucidation, HPLC/UHPLC systems can be coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry like Quadrupole Time-of-Flight (QTOF-MS). nih.govau.dk This hyphenated technique, UPLC-MS-QTOF, allows for the precise determination of the chemical structure of various oligomers, including cyclic and linear species composed of terephthalic acid (TPA), ethylene glycol (EG), and diethylene glycol (DEG).
Research has successfully utilized these methods to identify and quantify a range of PET cyclic oligomers, from the dimer up to the heptamer and beyond. researchgate.netuva.nlnih.gov Studies have shown that the most abundant oligomers in PET are often the cyclic trimers, but significant quantities of other cyclic species, including the heptamer, are also present. nih.govuva.nl The concentration and distribution of these oligomers can be influenced by the grade of the PET (virgin vs. recycled) and the processing conditions it has undergone. nih.govau.dk
Key Research Findings from HPLC/UHPLC Analysis:
Identification of multiple series of oligomers: The first series consists of only TPA and EG units, while subsequent series involve the substitution of one or more EG units with DEG.
Quantification of oligomers: Methods have been developed to quantify cyclic oligomers from the dimer to the heptamer, with limits of quantification typically in the low ng/g or µg/L range. nih.govresearchgate.net
Migration studies: HPLC and UHPLC are crucial in studies investigating the migration of PET oligomers from food contact materials into food simulants or actual foodstuffs. nih.govau.dkresearchgate.net
The data below, derived from representative studies, illustrates the typical oligomer distribution that can be ascertained using these chromatographic techniques.
Interactive Data Table: Representative Oligomer Distribution in PET Samples
| Oligomer | Molecular Formula | Typical Concentration Range (ng/g PET) |
|---|---|---|
| Cyclic Dimer (TPA-EG)₂ | C₂₀H₁₆O₈ | Varies |
| Cyclic Trimer (TPA-EG)₃ | C₃₀H₂₄O₁₂ | Often the most abundant |
| Cyclic Tetramer (TPA-EG)₄ | C₄₀H₃₂O₁₆ | Varies |
| Cyclic Pentamer (TPA-EG)₅ | C₅₀H₄₀O₂₀ | Varies |
| Cyclic Hexamer (TPA-EG)₆ | C₆₀H₄₈O₂₄ | Varies |
| Cyclic Heptamer (TPA-EG)₇ | C₇₀H₅₆O₂₈ | Detected and quantified |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for determining the molecular weight distribution (MWD) of polymers like PET and its oligomers. ias.ac.insepscience.comyoutube.com GPC separates molecules based on their hydrodynamic volume in solution. youtube.com Larger molecules are excluded from the pores of the stationary phase (a porous gel) and thus elute faster, while smaller molecules penetrate the pores to varying degrees and have a longer retention time. youtube.com This separation mechanism allows for the characterization of the average molecular weights (such as number-average Mn, weight-average Mw, and Z-average Mz) and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution. researchgate.net
For PET and its oligomers, a key challenge in GPC is the polymer's limited solubility in common GPC solvents at room temperature. ias.ac.in Solvents like hexafluoroisopropanol (HFIP) or mixtures containing phenols are often required to dissolve the samples, sometimes at elevated temperatures. ias.ac.inresearchgate.net The choice of solvent and temperature must be carefully considered to avoid degradation of both the sample and the GPC column material. ias.ac.in
GPC analysis is instrumental in monitoring changes in the molecular weight of PET during processing and recycling. nih.govresearchgate.net Degradation processes, such as hydrolysis or thermal degradation, lead to chain scission, resulting in a decrease in the average molecular weight and a change in the MWD, which can be readily detected by GPC. nih.gov While GPC is primarily used for analyzing the high molecular weight polymer, it can also resolve the lower molecular weight oligomeric fraction, providing complementary information to HPLC/UHPLC. researchgate.net The chromatograms can show distinct peaks corresponding to the low molecular weight species, separate from the broad peak of the polymer distribution. researchgate.netresearchgate.net
Key Research Findings from GPC Analysis:
Monitoring Polymer Degradation: GPC results have demonstrated that repeated extrusion cycles of PET lead to a progressive decrease in the weight-average (Mw) and number-average (Mn) molecular weights, indicating polymer chain degradation. nih.gov
Characterizing Glycolysis Products: GPC is used to confirm the reduction in molecular weight of PET during chemical recycling processes like glycolysis, where the polymer is broken down into lower molecular weight oligomers. researchgate.net
Standardization: The technique relies on calibration with well-characterized polymer standards (e.g., polystyrene) to relate elution time to molecular weight. ias.ac.in
Interactive Data Table: Illustrative GPC Data for PET Samples
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| Virgin PET | ~25,000 - 30,000 | ~45,000 - 55,000 | ~1.8 - 2.2 |
| Recycled PET (1st Extrusion) | Lower than Virgin | Lower than Virgin | May Increase |
| Glycolyzed PET Oligomers | ~500 - 2,000 | Varies | Varies |
| Cyclic Heptamer Fraction | ~1345 | ~1345 | ~1.0 |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are crucial for understanding the thermal behavior of the this compound.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Crystallization Behavior
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal transitions of materials like PET and its cyclic oligomers. researchgate.netresearchgate.net It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. thermalsupport.com This allows for the determination of key thermal properties such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). nih.govnetzsch.com
For semi-crystalline polymers like PET, the DSC thermogram reveals important information about its structure and thermal history. netzsch.combartin.edu.tr Upon heating an amorphous or semi-crystalline sample, the DSC curve will typically show a step change corresponding to the glass transition, an exothermic peak for crystallization (if the sample crystallizes upon heating), and an endothermic peak for melting. researchgate.netbartin.edu.tr
Key Research Findings from DSC Analysis:
Melting Point Determination: DSC is used to determine the melting points of isolated cyclic oligomers. For example, the cyclic trimer of PET melts at a significantly different temperature than the cyclic dimer. researchgate.net
Crystallization Kinetics: The rate of crystallization is highly temperature-dependent, with a maximum rate occurring at a specific temperature between the glass transition and melting point. bartin.edu.tr Nucleating agents can be added to PET to increase its crystallization rate, a change that is quantifiable by DSC. bartin.edu.tr
Effect of Copolymerization: The incorporation of different monomers into the PET backbone, creating copolymers, significantly alters the thermal transitions, which can be precisely measured by DSC. rsc.org
Interactive Data Table: Typical Thermal Properties of PET and its Oligomers from DSC
| Substance | Glass Transition (Tg) (°C) | Crystallization (Tc) (°C) | Melting Point (Tm) (°C) |
|---|---|---|---|
| Amorphous PET | 69 - 85 | ~125 - 147 | ~240 - 260 |
| Cyclic Dimer (C2) | N/A | Recrystallizes ~290 | ~370 |
| Cyclic Trimer (C3) | N/A | N/A | ~270 |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.netmdpi.com It is primarily used to evaluate the thermal stability and decomposition profile of materials. researchgate.net A TGA curve plots the percentage of weight loss against temperature. From this curve, the onset temperature of decomposition and the temperature of maximum decomposition rate can be determined, providing a quantitative measure of the material's thermal stability. researchgate.netmdpi.com
For PET and its oligomers, TGA is used to understand their behavior at elevated temperatures, which is relevant for processing and high-temperature applications. mdpi.com The thermal degradation of PET is a complex process that occurs in a single main step, typically in the range of 350-450°C, involving random chain scission via ester pyrolysis. mdpi.com
Studies on isolated cyclic oligomers have shown that they can possess high thermal stability, with degradation temperatures sometimes approaching or even exceeding that of the polymer itself. researchgate.net For instance, the 5% weight loss temperature for isolated cyclic oligomers can be around 370°C. researchgate.net This high stability is an important characteristic, particularly in the context of recycling processes where materials are subjected to high temperatures. TGA can also be used to predict the thermal lifetime of materials by conducting experiments at multiple heating rates and applying kinetic models like the Flynn/Wall/Ozawa method.
Key Research Findings from TGA Analysis:
Decomposition Temperatures: TGA determines the temperature at which significant thermal degradation begins. For PET, this is typically above 350°C. researchgate.netmdpi.com
Kinetic Analysis: By using multiple heating rates, TGA data can be used to calculate kinetic parameters such as the activation energy of decomposition, providing deeper insight into the degradation mechanism. mdpi.com
Comparative Stability: TGA is effective for comparing the thermal stability of different materials, such as virgin PET versus recycled PET, or PET modified with additives. rsc.org Research has shown that recycled PET can have comparable thermal stability to virgin material.
Interactive Data Table: Representative TGA Data for PET and Related Compounds
| Material | Onset of Decomposition (°C) | Temperature of 5% Weight Loss (°C) | Activation Energy of Decomposition (kJ/mol) |
|---|---|---|---|
| Virgin PET | ~350 - 400 | ~330 - 370 | ~210 - 215 |
| Recycled PET (rPET) | ~350 - 400 | ~330 - 370 | ~213 - 216 |
| Isolated Cyclic Oligomers | Varies | ~370 | Varies |
Structural and Conformational Analysis of Ethylene Terephthalate Cyclic Heptamer
Molecular Conformation and Intramolecular Interactions
The conformation of poly(ethylene terephthalate) chains, and by extension its cyclic oligomers, is influenced by the rotational possibilities within the monomer unit. Studies on PET have identified two primary stable conformations. kpi.ua One is a planar structure corresponding to the known triclinic crystal form of PET, where the molecule is fully extended. kpi.uanycu.edu.tw The other is a structure where the CO-O-C-C dihedral angles are rotated by approximately ±80°, which has been associated with a mesomorphic phase of PET. kpi.ua
For PET cyclic oligomers, the specific geometry and internal interactions are closely related. mdpi.com The constraints of the cyclic structure influence the allowable conformations of the ethylene (B1197577) glycol and terephthalic acid moieties. Intramolecular interactions, such as van der Waals forces and dipole-dipole interactions between the ester groups and aromatic rings, play a significant role in determining the most stable three-dimensional shape of the molecule. Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), have shown clear differences between cyclic oligomers of varying sizes, suggesting that the molecular geometry and internal interactions are highly dependent on the number of repeating units in the ring. mdpi.com
Solid-State Structure and Crystalline Packing
Poly(ethylene terephthalate) is a semi-crystalline polymer, meaning it can exist with both ordered crystalline regions and disordered amorphous regions. youtube.comwikipedia.orgwalshmedicalmedia.com The degree of crystallinity is heavily influenced by the thermal history and processing conditions, such as the cooling rate during manufacturing. youtube.comresearchgate.net Slow cooling promotes the formation of more crystalline regions, while rapid cooling can result in a more amorphous structure. youtube.com The crystalline state of PET typically exhibits a triclinic unit cell. kpi.uaresearchgate.net
Computational Chemistry Approaches for Conformational and Electronic Structure Prediction
Computational chemistry provides powerful tools for investigating the properties of molecules like the ethylene terephthalate (B1205515) cyclic heptamer, offering insights that can be difficult to obtain experimentally.
Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules. nih.govacs.org While specific MD simulations for the cyclic heptamer are not widely reported, studies on linear PET oligomers (with 1 to 10 repeat units) provide a framework for the types of properties that can be investigated. nih.govacs.orgresearchgate.net These simulations can predict a range of thermodynamic, transport, and structural properties. nih.gov
Coarse-grained molecular dynamics (CGMD) simulations have also been developed to study larger PET systems with degrees of polymerization up to 50, allowing for the investigation of properties over longer time and length scales. researchgate.net Such computational methods could be adapted to model the cyclic heptamer to predict its most stable conformations, understand its dynamic behavior in different environments, and calculate key structural parameters.
Table 2: Properties Investigated via Molecular Dynamics Simulations of PET Oligomers This interactive table summarizes the types of properties that can be calculated using molecular dynamics simulations, based on studies of linear PET oligomers. nih.govacs.org
| Property Category | Specific Properties Calculated |
|---|---|
| Thermodynamic | Density, Potential Energy, Enthalpy, Heat Capacity, Isothermal Compressibility, Thermal Expansivity |
| Transport | Self-Diffusivity, Zero-Shear-Rate Viscosity, Thermal Conductivity |
| Structural | Pair Correlation Functions, Hydrogen Bonding Network, Chain Radius of Gyration, Chain End-to-End Distance |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ekb.egresearchgate.net It is a highly accurate tool for predicting molecular geometries, vibrational frequencies, and various electronic and thermochemical properties. ekb.eg DFT studies have been applied to the PET system to gain insight into polymerization mechanisms, cis-trans isomerization, and thermochemical parameters of different conformers. ekb.eg These calculations can yield valuable data on the electronic properties of molecules. ekb.egnih.gov
Table 3: Properties Calculable via Density Functional Theory for PET Systems This interactive table lists key parameters that can be determined through DFT calculations, as demonstrated in studies on PET monomers and conformers. ekb.eg
| Property Category | Specific Parameters Calculated |
|---|---|
| Thermochemical | Total Electronic Energy, Enthalpy, Gibbs Free Energy |
| Electronic | Dipole Moment, Electron Densities, HOMO-LUMO Energy Gap, Ionization Energies, Electron Affinity |
| Reactivity | Chemical Potential, Global Hardness, Softness, Global Electrophilicity Index |
Degradation Pathways of Ethylene Terephthalate Cyclic Oligomers General Context, with Heptamer Relevance
Hydrolytic Degradation Mechanisms of Oligomers
Hydrolytic degradation involves the cleavage of ester bonds in the presence of water. For ethylene (B1197577) terephthalate (B1205515) cyclic oligomers, including the heptamer, this process is a key pathway for their breakdown into smaller, water-soluble molecules. The hydrolysis of PET and its oligomers is an autocatalytic reaction, where the carboxylic acid end groups formed during the process catalyze further degradation. researchgate.net The rate of hydrolysis is significantly influenced by pH, increasing in both acidic and basic conditions. researchgate.net
The fundamental mechanism of hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This leads to the scission of the ester linkage, resulting in the formation of a carboxylic acid and a hydroxyl end group. In the case of a cyclic oligomer like the heptamer, the initial hydrolytic cleavage will open the ring structure to form a linear oligomer. This linear oligomer can then undergo further hydrolysis, progressively breaking down into smaller linear oligomers, and ultimately to the monomeric units, terephthalic acid (TPA) and ethylene glycol (EG). nih.govnih.gov Intermediates such as mono-(2-hydroxyethyl) terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET) are also common products of incomplete hydrolysis. nih.gov
Enzymatic hydrolysis is a specific form of hydrolytic degradation that utilizes enzymes such as cutinases, lipases, and esterases to catalyze the breakdown of PET and its cyclic oligomers. nih.govresearchgate.net These biocatalysts can be highly efficient, with some enzymes capable of completely hydrolyzing cyclic PET trimers within 24 hours, primarily forming terephthalic acid and MHET. researchgate.net While specific studies on the enzymatic hydrolysis of the cyclic heptamer are not prevalent, the general mechanism of enzymatic action on the ester bonds of PET suggests a similar degradation pathway.
Thermal Degradation Processes of Oligomers
Thermal degradation of PET and its cyclic oligomers occurs at elevated temperatures, typically above the polymer's melting point. The primary mechanism for the thermal degradation of PET involves intramolecular exchange reactions, which are ionic in nature, leading to the formation of cyclic oligomers. researchgate.net These cyclic oligomers, including the heptamer, can then further decompose through a β-CH hydrogen transfer reaction. researchgate.net This reaction proceeds through a six-membered cyclic transition state and results in the formation of open-chain oligomers with both olefin and carboxylic acid end-groups. researchgate.net
The presence of acidic catalysts, such as ammonium (B1175870) polyphosphate, can increase the rate of thermal decomposition and lower the decomposition temperature of PET, although it does not alter the nature of the degradation products. researchgate.net This supports the ionic nature of the degradation mechanism. researchgate.net Volatile products of thermal degradation can include carbon dioxide, carbon monoxide, and benzoic acid. researchgate.net
The thermal stability of PET is a critical factor in its processing and recycling. At processing temperatures, thermal degradation can lead to a decrease in molecular weight and the formation of various degradation products, including cyclic oligomers. researchgate.net Studies have shown that recycled PET may exhibit comparable thermal stability to virgin PET. azom.com
| Degradation Product | Formation Mechanism | Reference |
| Cyclic Oligomers | Intramolecular exchange (ionic) reactions | researchgate.net |
| Open-chain Oligomers | β-CH hydrogen transfer from cyclic oligomers | researchgate.net |
| Benzoic Acid | Further decomposition of oligomers | researchgate.net |
| Carbon Dioxide | Further decomposition of oligomers | researchgate.net |
| Carbon Monoxide | Further decomposition of oligomers | researchgate.net |
Photo-oxidative Degradation Pathways
Photo-oxidative degradation is initiated by the absorption of ultraviolet (UV) radiation in the presence of oxygen. wikipedia.org PET is capable of absorbing near-UV radiation, which can induce chemical changes in the polymer structure. wikipedia.org The degradation process involves a combination of photodissociation (Norrish type reactions) and photo-oxidation. wikipedia.org
The absorption of UV light can lead to the cleavage of the polymer chain, a process known as chain scission. mdpi.com This results in a reduction of the material's molecular weight and can lead to the formation of various degradation products, including carboxylic acids, aldehydes, and peresters. mdpi.comresearchgate.net For cyclic oligomers, UV radiation can facilitate the breaking of the ring structure, which can then be followed by further degradation. mdpi.com Studies have shown that UV irradiation can significantly accelerate the depolymerization of PET. mdpi.com
The presence of water can act synergistically with UV radiation to accelerate the degradation of PET. researchgate.net Photo-induced oxidation of PET is a likely occurrence in marine environments, leading to a reduction in molecular weight. mdpi.com The surface of the polymer can become more hydrophilic due to the formation of polar groups like carboxylic acids during photo-oxidation. researchgate.net
| Degradation Initiator | Primary Mechanism | Key Products |
| UV Radiation | Photodissociation (Norrish reactions), Photo-oxidation | Carboxylic acids, Aldehydes, Peresters |
Influence of Environmental Factors on Oligomer Degradation Kinetics
The kinetics of ethylene terephthalate cyclic oligomer degradation are significantly influenced by a variety of environmental factors. The rate of degradation is not constant and can be accelerated or decelerated by the surrounding conditions.
Temperature: Temperature plays a crucial role in both hydrolytic and thermal degradation. An increase in temperature generally accelerates the rate of hydrolysis. mdpi.com For instance, the yield of terephthalic acid from PET hydrolysis increases with temperature up to a certain point, after which further degradation of the products may occur. mdpi.com In thermal degradation, higher temperatures increase the rate of decomposition. researchgate.net
Humidity: The presence of water is a critical factor for hydrolytic degradation. A higher water content or humidity level accelerates the degradation process. researchgate.net In low-humidity environments, PET that undergoes photodegradation may not show visible signs of damage. researchgate.net
UV Radiation: The intensity and wavelength of UV radiation are key drivers of photo-oxidative degradation. UV radiation can induce the cleavage of the carbon-carbon backbone of the polymer, leading to chain scission and a reduction in molecular weight. mdpi.com
Oxygen: Oxygen is a necessary component for photo-oxidative degradation. The combined action of light and oxygen leads to the formation of free radicals on the polymer chain, which then react with oxygen in a chain reaction, causing the material to become brittle. wikipedia.org
Role in Polymer Recycling and Circular Economy
Chemical Recycling through Cyclodepolymerization to Oligomers
Chemical recycling of PET can be engineered to yield a mixture of cyclic oligomers, including the Ethylene (B1197577) Terephthalate (B1205515) Cyclic Heptamer. This process, known as cyclodepolymerization, involves the breakdown of the long polymer chains of PET into smaller, cyclic molecules. The reaction is typically conducted at high temperatures in a suitable solvent and in the presence of a transesterification catalyst. The formation of a spectrum of cyclic oligomers, from the dimer up to the heptamer and beyond, has been identified in the depolymerization products of PET. nih.govresearchgate.net
The distribution of these cyclic oligomers, including the heptamer, is influenced by reaction conditions such as temperature, catalyst type, and concentration. Research has shown that these cyclic compounds are key intermediates in the chemical recycling loop. The successful depolymerization to these oligomers is a critical first step in breaking down post-consumer PET waste into a feedstock suitable for repolymerization. While much of the research focuses on the mixture of cyclic oligomers, the presence and quantification of the heptamer have been confirmed through advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov
Oligomer-to-Polymer Conversion via Ring-Opening Polymerization for Material Regeneration
Once isolated, the mixture of cyclic oligomers, containing Ethylene Terephthalate Cyclic Heptamer, can be utilized as a monomer feedstock for the synthesis of new PET. This is achieved through a process called ring-opening polymerization (ROP). ROP is an addition polymerization technique where a cyclic monomer opens to form a linear polymer. This method is advantageous as it can proceed rapidly and can be controlled to produce high molecular weight PET, which is essential for manufacturing high-quality products. academax.comelsevierpure.com
The polymerization of ethylene terephthalate cyclic oligomers has been demonstrated to yield PET with properties comparable to virgin polymer. elsevierpure.com The process typically involves heating the cyclic oligomers with a suitable catalyst. The low viscosity of the molten cyclic oligomers can be advantageous for processing, allowing for easier mixing and molding before polymerization. elsevierpure.com While studies often refer to the polymerization of the entire mixture of cyclic oligomers, the successful conversion of this mixture inherently includes the ring-opening of the this compound alongside the other cyclic species present. The efficiency of the ring-opening polymerization can be influenced by the purity of the cyclic oligomers and the specific catalyst system employed. academax.com
Comparative Analysis with Conventional Poly(ethylene terephthalate) Recycling Methodologies
The chemical recycling of PET via cyclic oligomers like the this compound presents distinct advantages and disadvantages when compared to conventional recycling methods, primarily mechanical recycling and other chemical depolymerization routes like glycolysis and methanolysis.
Mechanical recycling, the most common method, involves melting and re-extruding PET waste. While it is a more established and less energy-intensive process, it often leads to a degradation of the polymer's properties, a phenomenon known as downcycling. csic.es This degradation limits the number of times the material can be recycled and often restricts its use in high-performance applications. In contrast, chemical recycling through cyclodepolymerization and ROP can theoretically produce a polymer of equivalent quality to virgin PET, enabling a true closed-loop system. csic.es
Other chemical recycling methods, such as glycolysis and methanolysis, break down PET into its monomeric components, bis(2-hydroxyethyl) terephthalate (BHET) or dimethyl terephthalate (DMT), respectively. mdpi.com These monomers must then be purified and repolymerized. A comparative study by the National Renewable Energy Laboratory found that among chemical recycling methods for PET, glycolysis offered favorable economic and environmental performance. resource-recycling.com However, the production of cyclic oligomers offers an alternative pathway that can also yield high-quality recycled PET.
The following table provides a comparative overview of these recycling methodologies:
| Feature | Mechanical Recycling | Glycolysis/Methanolysis | Cyclodepolymerization to Oligomers |
| Feedstock Tolerance | Low (requires clean, sorted waste) | Moderate (can handle some impurities) | Moderate to High (potential to handle mixed plastics) |
| Product Quality | Lower (degradation of properties) | High (virgin-like quality) | High (virgin-like quality) |
| Process Complexity | Low | Moderate | High |
| Energy Consumption | Lower | Higher | Higher |
| Circular Economy Potential | Limited (downcycling is common) | High (closed-loop is possible) | High (closed-loop is possible) |
Challenges and Opportunities in Developing Sustainable Closed-Loop Recycling Systems
The development of a sustainable closed-loop recycling system for PET based on cyclic oligomers, including the this compound, faces several challenges and offers significant opportunities.
Challenges:
Process Efficiency and Cost: The cyclodepolymerization process requires specific catalysts and reaction conditions, and the separation and purification of the cyclic oligomers from the reaction mixture can be complex and costly. academax.com
Feedstock Contamination: Post-consumer PET waste is often contaminated with other plastics, food residues, and additives, which can interfere with the chemical recycling process and the quality of the resulting oligomers.
Scale-up: Transitioning the technology from a laboratory scale to an industrial scale presents significant engineering and economic hurdles.
Infrastructure: A robust collection and sorting infrastructure is necessary to provide a consistent and high-quality feedstock for chemical recycling plants.
Opportunities:
High-Quality Recycled Polymer: The ability to produce virgin-quality rPET from waste opens up the possibility of a truly circular economy for this polymer, reducing reliance on fossil fuels.
Handling of Difficult-to-Recycle Waste: Chemical recycling has the potential to process PET waste that is not suitable for mechanical recycling, such as colored bottles, multilayer trays, and fibers. businesschemistry.org
Upcycling Potential: The intermediates from chemical recycling, including cyclic oligomers, could potentially be used to synthesize other high-value polymers and chemicals, creating new economic opportunities.
Technological Advancements: Ongoing research into more efficient catalysts, improved separation techniques, and integrated process designs could significantly reduce the cost and environmental impact of this recycling route. resource-recycling.com
Influence of Ethylene Terephthalate Cyclic Oligomers on Poly Ethylene Terephthalate Bulk Properties
Nucleating Effects of Cyclic Oligomers within Polymer Matrices
Cyclic oligomers present within a Poly(ethylene terephthalate) matrix can function as nucleating agents, promoting and accelerating the crystallization process. nih.gov These molecules can act as heterogeneous nuclei, providing sites for the initiation of crystal growth. mdpi.com This effect is particularly significant as some residual catalysts from the polymerization process, which are difficult to remove, may also serve as heterogeneous nuclei. mdpi.com The introduction of specific tri-block oligomers synthesized from a silane (B1218182) coupling agent has been shown to be an effective method for enhancing the nucleation of PET. nih.gov These oligomers provide a strong crystallization capability, demonstrating that targeted oligomeric structures can serve as potent nucleating agents for PET. nih.gov
Impact on Crystallization Behavior of Poly(ethylene terephthalate)
The melting points of various PET cyclic oligomers illustrate this effect:
| Cyclic Oligomer | Melting Point (Tm) in °C |
| Dimer | 189 |
| Trimer | 155 |
| Tetramer | 226 |
| Pentamer | 203 |
| Hexamer | 253–254 |
| Heptamer | 253–254 |
| This table is based on data from a study on the odd-even effect of polyesters' cyclic oligomers. mdpi.com |
The nucleating effect of cyclic oligomers leads to a direct increase in the crystallization rate of PET. This is often quantified by a reduction in the isothermal crystallization half-time (t₁/₂), which is the time required to achieve 50% of the final crystallinity. nih.gov Studies have shown that the addition of 1 wt% of a specific crosslinked tri-block oligomer can reduce the t₁/₂ by 53 seconds, alongside increasing the crystallinity by 3.3%. nih.gov
The morphology of the crystalline structures, known as spherulites, is also affected. Spherulites are spherical semi-crystalline structures that form when polymers crystallize from a melt. nasa.gov The presence of oligomeric nucleating agents tends to result in more well-defined and uniform crystalline regions. nih.gov In general, for PET, as the crystallization temperature increases, the diameter of the spherulites also increases. bartin.edu.tr The morphology can range from axialites (an immature form of spherulite) at lower undercooling to coarse-grained, non-banded spherulites at higher undercooling. nih.govnih.gov The addition of nucleating agents can shift the crystallization mode, potentially from three-dimensional to two-dimensional growth. bartin.edu.tr
Crystallization in polymers can be initiated through two primary mechanisms: homogeneous nucleation, where polymer chains spontaneously form ordered nuclei, and heterogeneous nucleation, where nucleation occurs on the surface of foreign particles or impurities. Cyclic oligomers primarily influence the crystallization of PET by promoting heterogeneous nucleation. mdpi.com By providing pre-existing surfaces within the polymer melt, they lower the energy barrier required for crystal formation, allowing crystallization to occur faster and at higher temperatures than it would through homogeneous nucleation alone. nih.gov The residual catalyst particles from polymerization can also act as heterogeneous nuclei, contributing to this effect. mdpi.com
Effects on Melt Processing Characteristics and Rheological Behavior
Cyclic oligomers can influence the rheological behavior and processing characteristics of PET melts. The presence of low molecular weight species like oligomers can lower the melt viscosity of the polymer. elsevierpure.comresearchgate.net For example, the melt viscosity of ethylene (B1197577) terephthalate (B1205515) cyclic oligomers at 295 °C was found to be approximately 30 cP. elsevierpure.com During melt reprocessing or recycling of PET, thermal degradation can occur, leading to chain scission and an increase in the concentration of both linear and cyclic oligomers. researchgate.netresearchgate.net This degradation process reduces the polymer's molecular weight and intrinsic viscosity, which can negatively impact mechanical properties. researchgate.net
Conversely, in certain applications, additives known as chain extenders are used to counteract the effects of degradation in recycled PET. These additives react with the polymer end groups to increase molecular weight and modify the chain architecture from linear to branched structures. nih.gov This modification significantly impacts the rheology, particularly by increasing melt viscosity and inducing strain hardening, which is beneficial for processes like foaming. nih.gov
Broader Implications for Poly(ethylene terephthalate) Performance in Material Science
One significant issue is the migration of cyclic oligomers to the surface of PET films, especially when held at temperatures above 100°C. researchgate.net These surface crystals can interfere with subsequent manufacturing steps, for instance, in the production of thin-film transistors for electronic displays. researchgate.net
Furthermore, in food contact applications, the migration of low molecular weight substances like cyclic and linear oligomers from PET packaging into food is a critical concern. nih.govfraunhofer.de While cyclic oligomers constitute the majority of the total oligomer content in PET (often 90% or more), linear oligomers can be more relevant for migration into aqueous foods. nih.gov The total amount of these oligomers in PET typically ranges from 0.8% to 3.4%. researchgate.netnih.gov The formation of these oligomers is an equilibrium process, meaning they are always present to some extent and can have a negative effect on the polymer's properties. researchgate.net
Future Research Directions and Emerging Applications
Development of Highly Efficient and Selective Catalysts for ROP
The ring-opening polymerization (ROP) of cyclic esters, including Ethylene (B1197577) Terephthalate (B1205515) Cyclic Heptamer, presents a promising alternative to traditional polycondensation methods. A primary advantage of ROP is the absence of small molecule byproducts, leading to the potential for higher molecular weight polymers and cleaner reaction processes. researchgate.net However, realizing the full potential of this pathway hinges on the development of superior catalysts.
Future research is intensely focused on creating catalysts that are not only highly active, reducing polymerization times and temperatures, but also highly selective. Selectivity is crucial for controlling the polymer's microstructure, which in turn dictates its physical and chemical properties. Current catalysts, such as those based on tin (e.g., stannoxane or dibutyltin (B87310) oxide), have shown effectiveness but can suffer from limitations like inadequate thermal stability at optimal polymerization temperatures, which can lead to lower molecular weight polymers. researchgate.netelsevierpure.com
The development of novel organometallic catalysts, such as heterodinuclear complexes, represents a significant area of investigation. nih.gov For instance, research into catalysts for the ROCOP (ring-opening copolymerization) of other cyclic monomers like epoxides and anhydrides has identified systems that offer exceptional control over polymer molar mass and end-group functionality. nih.gov Applying similar design principles to catalysts for ethylene terephthalate cyclic oligomers could lead to breakthroughs. The goal is to design catalysts that are robust, tolerant to impurities often found in recycled feedstocks, and capable of producing polymers with predictable, monodisperse characteristics. nih.gov
| Catalyst Type | Monomers | Key Research Findings/Goals |
| Stannoxane | Ethylene Terephthalate Cyclic Oligomers | Effective initiator, but can have thermal stability issues affecting final polymer molecular weight. elsevierpure.com |
| Organometallic Complexes (e.g., Al(iii)/K(i)) | Epoxides/Anhydrides | Demonstrates high activity, selectivity, and control over molar mass; a model for future PET cyclic oligomer catalysts. nih.gov |
| Cobalt-based Complexes | Epoxides/Anhydrides | Show high regioselectivity, enabling the synthesis of semicrystalline polyesters. nsf.gov |
Tailoring Oligomer Structure and Size for Specific Polymer Properties
The size and structure of the cyclic oligomer precursor, such as the heptamer, have a direct and significant impact on the properties of the resulting polymer. Research has shown that thermodynamic, transport, and structural properties of poly(ethylene terephthalate) (PET) are a function of the oligomer size. nih.gov By precisely controlling the degree of polymerization of the starting oligomers, it becomes possible to fine-tune the characteristics of the final polyester (B1180765). dntb.gov.ua
A key research direction is to move beyond using a broad distribution of cyclic oligomers obtained from depolymerization and instead utilize specific, well-defined oligomers like the heptamer. This approach allows for the synthesis of polymers with tailored molecular weights and architectures. For example, using telechelic oligomers (oligomers with specific functional end-groups) captured during intermediate stages of depolymerization can serve as building blocks for value-added materials like block copolymers. rsc.org These copolymers can have unique properties not achievable through conventional polymerization routes.
Future work will focus on developing scalable separation and purification techniques to isolate specific cyclic oligomers from the complex mixtures produced during PET recycling. Furthermore, establishing clear structure-property relationships will be critical. Understanding how the ring size of the cyclic oligomer influences the crystallization kinetics, thermal stability, and mechanical strength of the resulting polymer will enable the rational design of materials for specific high-performance applications.
Advanced Computational Modeling and Simulation of Oligomerization and Polymerization Processes
Computational modeling and molecular dynamics simulations are becoming indispensable tools for accelerating research and development in polymer science. These methods provide atomic-level insights into complex chemical processes that are often difficult to observe experimentally. researchgate.netnih.gov For Ethylene Terephthalate Cyclic Heptamer, computational studies are crucial for understanding both its formation (oligomerization) and its conversion to polymer (polymerization).
Molecular dynamics simulations can predict a wide range of properties for PET oligomers of varying sizes, including density, viscosity, and chain conformation (e.g., radius of gyration). nih.gov This data is vital for designing efficient reactor systems and optimizing process conditions for ROP. Simulations can also elucidate the binding mechanisms of oligomers to catalysts, including enzymes like PETase, which is critical for designing more efficient catalysts for both polymerization and depolymerization (recycling). researchgate.nettandfonline.com By understanding the interactions between the oligomer and the catalyst's active site, researchers can rationally design catalysts with enhanced activity and selectivity. nih.gov
Future research will leverage increasingly powerful computational resources and advanced simulation techniques, such as free energy landscape analysis, to model the entire polymerization process. researchgate.net This includes predicting reaction kinetics, understanding the mechanism of chain propagation, and modeling the crystallization behavior of the nascent polymer. Such detailed simulations will guide experimental work, reduce the need for trial-and-error approaches, and accelerate the discovery of new materials and processes. mdpi.com
| Modeling Technique | Research Focus | Key Insights |
| Molecular Dynamics (MD) | PET Oligomer Properties | Predicts thermodynamic, transport, and structural properties as a function of oligomer size. nih.gov |
| Molecular Docking | Oligomer-Enzyme Interaction | Elucidates binding modes of PET oligomers to PETase, aiding in the design of more efficient recycling enzymes. researchgate.netnih.gov |
| Kinetic Modeling | PET Glycolysis/Depolymerization | Develops mathematical models to understand and optimize the kinetics of the depolymerization process. mdpi.com |
Innovation in Sustainable Synthesis and Recycling Technologies
The synthesis of this compound and other cyclic oligomers is intrinsically linked to the concept of a circular economy for plastics. These oligomers are key intermediates in a closed-loop recycling process where post-consumer PET is chemically broken down and then repolymerized to create new, virgin-quality polymer. researchgate.net A major focus of future research is to enhance the efficiency and sustainability of this cycle.
One promising avenue is the use of biocatalysis, employing enzymes to depolymerize PET waste back to its constituent monomers or oligomers. recycling-magazine.comnih.gov Companies like Carbios have demonstrated that terephthalic acid produced via an enzymatic process can be successfully used to synthesize PET oligomers, closing the loop from plastic waste back to a polymer precursor. recycling-magazine.com This biological approach avoids the harsh chemicals and high temperatures often required for chemical recycling. rsc.org
Exploration of Novel Application Areas for this compound beyond Bulk Polymer Production
While the primary application for ethylene terephthalate cyclic oligomers is the production of high molecular weight PET for packaging and textiles, their unique structure opens the door to a range of specialty applications. Research is beginning to explore how these cyclic molecules can be used as more than just precursors for bulk polymers.
One significant emerging application is in the formulation of advanced composite materials. The low melt viscosity of cyclic oligomers, including the heptamer, allows them to easily impregnate complex fiber preforms (like glass or carbon fiber). elsevierpure.com Subsequent in-situ ROP then forms a high-performance thermoplastic polymer matrix around the fibers, creating a strong and lightweight composite material. This process is more efficient than working with highly viscous molten polymers. elsevierpure.com
Furthermore, cyclic oligomers can be used as building blocks for novel copolymers and as polymer modification agents. rsc.orggoogle.com By copolymerizing ethylene terephthalate cyclic oligomers with other cyclic monomers or linear polymers, materials with tailored properties such as improved flexibility, impact strength, or thermal resistance can be created. researchgate.net For example, oligomers can be used to synthesize multiblock copolymers that act as compatibilizers, improving the properties of blends of otherwise immiscible polymers. rsc.org These specialty applications represent a shift from viewing the heptamer simply as a means to remake PET to leveraging its distinct chemical nature to create new, high-value materials.
Q & A
Basic Question: What methodologies are recommended for synthesizing Ethylene Terephthalate Cyclic Heptamer (ETCH) with high purity?
Answer:
ETCH synthesis involves optimizing reaction conditions to favor cyclization over linear polymerization. A proven method uses magnesium as a catalyst under inert conditions, with thin-layer chromatography (TLC) to monitor reaction progress and isolate intermediates . Cyclodepolymerization of poly(ethylene terephthalate) (PET) in solution via acid/base catalysis can also yield cyclic heptamers, but side reactions (e.g., linear oligomer formation) require careful control of temperature and solvent polarity . For purification, preparative gel permeation chromatography (GPC) or recrystallization from high-boiling solvents (e.g., o-dichlorobenzene) is recommended to achieve >95% purity .
Basic Question: How can researchers distinguish ETCH from linear PET oligomers during analysis?
Answer:
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is critical for differentiating cyclic heptamers from linear oligomers. Cyclic species exhibit distinct mass-to-charge ratios (e.g., m/z 1345.2 for ETCH vs. m/z 1347.2 for linear heptamers due to end-group differences) . Complementary techniques like nuclear magnetic resonance (NMR) can confirm cyclic structures via absence of terminal hydroxyl or carboxyl proton signals . Reverse-phase HPLC with UV detection at 254 nm further resolves cyclic/linear oligomers based on retention times .
Advanced Question: How do experimental conditions influence the equilibrium between cyclic heptamer formation and linear PET polymerization?
Answer:
Cyclic heptamer concentration depends on reaction thermodynamics and kinetics. High-dilution conditions favor cyclization (entropically driven), while elevated temperatures (>280°C) promote backbiting reactions that generate cyclic oligomers . Kinetic studies using size-exclusion chromatography (SEC) show that cyclic heptamer yields plateau at ~5–7 wt% in PET melt-phase polycondensation due to competing chain propagation . Computational models (e.g., Jacobson-Stockmayer theory) predict equilibrium concentrations but often underestimate experimental values due to solvent effects and catalyst activity .
Advanced Question: What experimental designs address contradictions in reported ETCH migration rates from PET packaging?
Answer:
Discrepancies in migration studies arise from variations in simulant matrices (e.g., ethanol vs. fatty food simulants) and extraction protocols. To standardize results:
- Use UPLC-MS-QTOF for quantification with deuterated ETCH as an internal standard .
- Simulate real-world conditions (e.g., microwave heating at 100°C for 10 min) and compare migration into polar vs. non-polar food simulants .
- Account for PET crystallinity (via DSC), as amorphous regions release ETCH 3–5× faster than crystalline domains .
Basic Question: What role does ETCH play in PET degradation mechanisms?
Answer:
ETCH acts as both a degradation product and a depolymerization intermediate. During thermal degradation, ETCH forms via intramolecular transesterification, detectable via thermogravimetric analysis (TGA) coupled with FTIR at ~300–350°C . In enzymatic degradation (e.g., using PETase), ETCH hydrolysis yields bis(2-hydroxyethyl) terephthalate (BHET), which can repolymerize, suggesting a closed-loop recycling pathway . Kinetic studies show ETCH degradation rates are pH-dependent, with optimal activity at pH 8–9 .
Advanced Question: How can researchers resolve conflicting data on ETCH’s thermal stability in copolymer systems?
Answer:
Contradictory thermal stability reports stem from copolymer composition and ETCH distribution. For example:
- In PET-PEC (polyethylene camphorate) copolymers, ETCH stability decreases with >20% camphorate due to reduced chain packing, lowering melting points (Tm) by 15–20°C .
- Differential scanning calorimetry (DSC) and wide-angle X-ray scattering (WAXS) reveal ETCH’s melting enthalpy (ΔHm) correlates with copolymer crystallinity. Standardize testing via ISO 11357-1 protocols to minimize variability .
Basic Question: What analytical techniques quantify ETCH in complex matrices (e.g., recycled PET)?
Answer:
- Soxhlet extraction with chloroform/hexafluoroisopropanol (HFIP) (1:1 v/v) followed by UPLC-MS-QTOF achieves detection limits of 0.1 ppm .
- Pyrolysis-GC/MS identifies ETCH via characteristic fragments (e.g., m/z 149, 177) but requires calibration against synthetic standards .
- NMR spectroscopy (¹³C DEPT) distinguishes ETCH from isomers via carbonyl carbon shifts at 165–167 ppm .
Advanced Question: How does ETCH’s presence affect PET’s mechanical and barrier properties?
Answer:
ETCH acts as a plasticizer at concentrations >1 wt%, reducing tensile strength by 10–15% and increasing oxygen permeability by 20–30% . However, in nanocomposites (e.g., PET/graphene), ETCH migrates to filler interfaces, improving dispersion and restoring barrier properties . Dynamic mechanical analysis (DMA) shows ETCH lowers the glass transition temperature (Tg) by 3–5°C, impacting high-temperature applications .
Advanced Question: What strategies mitigate ETCH interference in PET recycling processes?
Answer:
- Reactive extrusion with chain extenders (e.g., pyromellitic dianhydride) reduces ETCH content by 70% via re-polymerization .
- Supercritical CO₂ extraction at 50°C and 200 bar removes >90% of ETCH from recycled PET flakes without depolymerization .
- Enzymatic pretreatment with engineered PETase (e.g., FAST-PETase) hydrolyzes ETCH into monomers, enhancing repolymerization efficiency .
Advanced Question: How can computational modeling predict ETCH’s environmental fate and toxicity?
Answer:
- Molecular dynamics (MD) simulations model ETCH’s interaction with lipid bilayers, predicting low bioaccumulation potential (log Kow = 2.1) .
- Quantitative structure-activity relationship (QSAR) models estimate acute toxicity (LC50 > 100 mg/L in Daphnia magna), aligning with in vitro assays .
- Density functional theory (DFT) calculates ETCH’s hydrolysis activation energy (∼45 kJ/mol), guiding enzyme engineering for biodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
